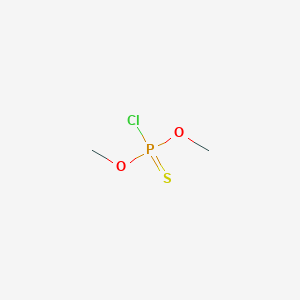
3,5-Dichloro-4-pyridinecarbonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4-pyridinecarbonitrile is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a nitrile group . The empirical formula is C6H2Cl2N2 and the molecular weight is 173.00 .Physical And Chemical Properties Analysis
3,5-Dichloro-4-pyridinecarbonitrile is a solid substance . It has a melting point of 115-119 °C (lit.) . The compound’s density is predicted to be 1.49±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Explosives Research
This compound’s framework is similar to that used in energetic materials research. While not an explosive itself, the dichloropyridine structure can be a component in designing new melt-cast explosives with high energy and low sensitivity, contributing to safer and more efficient explosive materials .
Fluorescence Studies
The pyridine ring system of 3,5-Dichloroisonicotinonitrile is a good scaffold for developing fluorescence probes. By attaching various functional groups, researchers can create compounds that emit light under specific conditions, which is useful in bioimaging and molecular diagnostics .
Computational Chemistry
Lastly, 3,5-Dichloroisonicotinonitrile is used in computational chemistry to model interactions and predict properties of new compounds. Simulation programs utilize its structure to understand molecular dynamics and design compounds with desired physical and chemical properties .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dichloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBRCUFWMUBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456526 | |
| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-pyridinecarbonitrile | |
CAS RN |
153463-65-1 | |
| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3,5-Dichloro-4-pyridinecarbonitrile considered a valuable reagent in organic synthesis?
A1: 3,5-Dichloro-4-pyridinecarbonitrile serves as a multisite substrate for carbon nucleophiles. [, ] This means it can react with various carbon-based molecules at multiple positions, making it a versatile building block for constructing more complex molecules. This versatility is particularly useful in synthesizing biologically active compounds and their analogs. []
Q2: Can you provide an example of how 3,5-Dichloro-4-pyridinecarbonitrile has been utilized in the development of pharmaceutical compounds?
A2: Researchers have successfully employed 3,5-Dichloro-4-pyridinecarbonitrile as a key reagent in the synthesis of inhibitors targeting copper-containing amine oxidases. [] These enzymes play crucial roles in various biological processes, and their dysregulation has been linked to several diseases. The ability to modify 3,5-Dichloro-4-pyridinecarbonitrile allows for the fine-tuning of the inhibitor's properties, potentially leading to more effective therapeutics.
Q3: Where can I find more information about the reactivity of 3,5-Dichloro-4-pyridinecarbonitrile with carbon nucleophiles?
A3: The paper titled "3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles" delves deeper into this topic. [, ] It explores the specific reaction pathways and the factors influencing the regioselectivity of these reactions, offering valuable insights for researchers interested in leveraging this compound's reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)






